molecular formula C16H22O4 B12689907 (Octahydro-4,7-methano-1H-indenediyl)dimethylene hydrogen succinate CAS No. 93962-79-9

(Octahydro-4,7-methano-1H-indenediyl)dimethylene hydrogen succinate

Cat. No.: B12689907
CAS No.: 93962-79-9
M. Wt: 278.34 g/mol
InChI Key: RPFKVOZBINNTSJ-UHFFFAOYSA-N
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Description

(Octahydro-4,7-methano-1H-indenediyl)dimethylene hydrogen succinate is a complex organic compound characterized by its unique structure, which includes multiple rings and carboxylic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Octahydro-4,7-methano-1H-indenediyl)dimethylene hydrogen succinate typically involves multi-step organic reactionsCommon reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired molecular configuration .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced equipment to ensure purity and yield. The reaction conditions are optimized to maintain the integrity of the compound while maximizing production efficiency .

Chemical Reactions Analysis

Types of Reactions

(Octahydro-4,7-methano-1H-indenediyl)dimethylene hydrogen succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

(Octahydro-4,7-methano-1H-indenediyl)dimethylene hydrogen succinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (Octahydro-4,7-methano-1H-indenediyl)dimethylene hydrogen succinate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the context of its application, such as its role in biological systems or industrial processes .

Comparison with Similar Compounds

Similar Compounds

    (Octahydro-4,7-methano-1H-indenediyl)dimethylene hydrogen succinate: shares similarities with other cyclic compounds containing carboxylic acid groups.

    Other Similar Compounds: Cyclohexane derivatives, indene derivatives

Properties

CAS No.

93962-79-9

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

tetracyclo[9.2.1.02,10.03,8]tetradecane-5,6-dicarboxylic acid

InChI

InChI=1S/C16H22O4/c17-15(18)12-5-9-4-10-7-1-2-8(3-7)14(10)11(9)6-13(12)16(19)20/h7-14H,1-6H2,(H,17,18)(H,19,20)

InChI Key

RPFKVOZBINNTSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C4CC(C(CC4C3)C(=O)O)C(=O)O

Origin of Product

United States

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